2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C20H16N2O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown inhibitory activity against various viruses .
Biological Activity
The compound 2-amino-5-oxo-7-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Description |
---|---|
Molecular Formula | C20H16N2O2S |
Molecular Weight | 348.42 g/mol |
LogP | 3.268 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 60.349 Ų |
The compound features a chromenone core with a thiophene ring and cyano and amino groups, contributing to its diverse biological activities .
Anticancer Activity
Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound interacts with tubulin at binding sites similar to colchicine, inhibiting its polymerization and leading to apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that analogs of this compound induced caspase-dependent apoptosis in various cancer cell lines, significantly reducing cell viability and invasiveness .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens:
- Inhibition Studies : It exhibited bactericidal activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
- Mechanism : The antimicrobial action is attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production .
Other Biological Activities
The compound also displays potential in other therapeutic areas:
- Antidiabetic Activity : Some derivatives have been shown to improve glucose tolerance and reduce blood sugar levels in diabetic models .
- Anticholinesterase Activity : The inhibition of acetylcholinesterase suggests potential for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications in substituents on the thiophene or phenyl rings can lead to enhanced potency:
- Substituent Effects : Variations in the position and type of substituents significantly influence the biological profile, allowing for targeted design of more effective compounds .
Case Studies
- Anticancer Efficacy : A study evaluated several chromene derivatives in vitro against breast cancer cell lines, revealing that specific modifications led to improved apoptotic activity compared to standard chemotherapeutics.
- Antimicrobial Screening : Another study tested the compound against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant biofilm inhibition capabilities.
Properties
IUPAC Name |
2-amino-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c21-11-14-18(17-7-4-8-25-17)19-15(23)9-13(10-16(19)24-20(14)22)12-5-2-1-3-6-12/h1-8,13,18H,9-10,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMOXYJUYDPQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=CS3)C#N)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.